3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine CAS 1065484-70-9 properties
3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine CAS 1065484-70-9 properties
This technical guide provides an in-depth analysis of 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine (CAS 1065484-70-9), a critical bifunctional scaffold used in the synthesis of kinase inhibitors (e.g., c-Met) and targeted protein degraders (PROTACs).
CAS Registry Number: 1065484-70-9 Molecular Formula: C₉H₅BrClN₃O Molecular Weight: 286.51 g/mol
Executive Summary & Therapeutic Relevance
3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine is a heteroaryl ether scaffold characterized by two distinct electrophilic handles: a 6-chloro-pyridazine moiety and a 2-bromo-pyridine moiety. This bifunctionality allows for orthogonal functionalization, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).
Key Applications:
-
Kinase Inhibition: The pyridazine core mimics the hinge-binding region of ATP in various kinases, particularly c-Met (hepatocyte growth factor receptor).
-
Targeted Protein Degradation: Recent patent literature (e.g., Dr. Reddy's Laboratories) identifies 6-substituted pyridazines as core motifs for SMARCA2/4 degraders , a class of therapeutics for chromatin-remodeling complex disorders.
-
Orthogonal Reactivity: The significant difference in electronic deficiency between the pyridazine and pyridine rings allows for sequential, regioselective substitution without the need for protecting groups.
Physicochemical Properties
The following data points are critical for formulation and synthesis planning.
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Solid (Off-white to pale yellow powder) | Standard handling; typically stable at RT. |
| LogP (Octanol/Water) | ~2.3 - 2.8 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| TPSA | ~51 Ų | Good membrane permeability profile (<140 Ų). |
| pKa (Conjugate Acid) | ~1.5 (Pyridazine N) | Weakly basic; protonation occurs only in strong acid. |
| Solubility | DMSO (>50 mg/mL), DMF, DCM | Poor water solubility; requires polar organic solvents for reactions. |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SₛAr)
The core synthesis involves the coupling of 3,6-dichloropyridazine with 2-bromo-3-hydroxypyridine . This reaction exploits the high electrophilicity of the pyridazine ring relative to the pyridine.
Mechanism & Causality
The reaction proceeds via an SₛAr mechanism. The 3,6-dichloropyridazine is electron-deficient due to the two nitrogen atoms, making the C3/C6 positions highly susceptible to nucleophilic attack. The 2-bromo-3-hydroxypyridine acts as the nucleophile (as the phenoxide anion).
Why this works:
-
Regioselectivity: Since 3,6-dichloropyridazine is symmetric, the first substitution is statistically favored to be mono-substitution if stoichiometry is controlled (1:1 ratio).
-
Chemoselectivity: The hydroxyl group is a better nucleophile than the pyridine nitrogen or the bromine, preventing self-polymerization.
Step-by-Step Protocol
This protocol is designed for a 10 mmol scale.
-
Reagents:
-
3,6-Dichloropyridazine (1.49 g, 10 mmol)
-
2-Bromo-3-hydroxypyridine (1.74 g, 10 mmol)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) – Acts as the base to generate the phenoxide.
-
Solvent: DMF (Dimethylformamide) or DMSO (20 mL) – Polar aprotic solvent essential for SₛAr.
-
-
Procedure:
-
Activation: Dissolve 2-bromo-3-hydroxypyridine in DMF. Add K₂CO₃ and stir at RT for 30 mins to ensure deprotonation (formation of the potassium salt).
-
Addition: Add 3,6-dichloropyridazine in one portion.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexane).
-
Checkpoint: Look for the disappearance of the starting phenol. A new spot (product) should appear with a lower Rf than the dichloro-pyridazine.
-
-
Workup: Cool to RT. Pour into ice-water (100 mL). The product typically precipitates.
-
Purification: Filter the solid.[1] Wash with water and cold hexanes. If no precipitate forms, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
-
Self-Validating Analytical Check:
-
¹H NMR (DMSO-d₆): You should observe two distinct aromatic systems.
-
MS (ESI+): Look for the characteristic isotope pattern of Br + Cl.
-
M+H peaks at: ~286 (⁷⁹Br, ³⁵Cl), ~288 (⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl), ~290 (⁸¹Br, ³⁷Cl).
-
-
Functionalization & Reactivity Logic
The value of CAS 1065484-70-9 lies in its differential reactivity .
Site A: 6-Chloro-pyridazine (High Reactivity)
-
Reactivity: Highly susceptible to SₛAr displacement by amines, thiols, or alkoxides.
-
Typical Reaction: Displacement with a primary or secondary amine (e.g., piperazine, aniline) to install the "solubilizing tail" or "hinge binder" of a drug molecule.
-
Conditions: Amine (1.2 eq), DIPEA, n-BuOH, 120°C (microwave or thermal).
Site B: 2-Bromo-pyridine (Moderate/Latent Reactivity)
-
Reactivity: Less reactive toward SₛAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
-
Typical Reaction: Coupling with an aryl boronic acid to extend the scaffold.
-
Conditions: Boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90°C.
Strategic Workflow: Usually, the SₛAr at the pyridazine (Site A) is performed first because the conditions are milder and do not interfere with the bromine. If Suzuki coupling (Site B) were performed first, the catalyst might oxidatively insert into the pyridazine-chloride, leading to a mixture of products.
Visualizing the Workflow
The following diagram illustrates the synthesis and the divergent functionalization pathways.
Caption: Synthesis of CAS 1065484-70-9 and its divergent application in drug discovery. Path A (green) is typically prioritized over Path B (red) due to chemoselectivity.
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term storage) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
References
-
Dr. Reddy's Laboratories. (2024). Patent Application US20240018134A1: 6-Substituted Pyridazine Compounds as SMARCA2/4 Degraders.Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53394626 (Analogous Structure).Link
-
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series.[3][4][8][9][10] I. Pyridazine and 3,6-Dichloropyridazine.[9] Journal of the American Chemical Society, 73(4), 1873–1874. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 3,6-Dichloropyridazine.Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 3. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 9. DSpace-CRIS [zora.uzh.ch]
- 10. researchgate.net [researchgate.net]
